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Compound of Interest

Compound Name: (+)-Scoulerine

Cat. No.: B1224586 Get Quote

Foreword: This document provides a comprehensive technical overview of the protoberberine

alkaloid (+)-Scoulerine, intended for researchers, scientists, and professionals in the field of

drug development and natural product chemistry. It covers the molecule's structural

characteristics, physicochemical properties, and its central role in the biosynthesis of other

significant alkaloids.

Molecular Structure and Identification
(+)-Scoulerine, also known as (S)-Scoulerine, discretamine, or aequaline, is a pivotal

benzylisoquinoline alkaloid.[1] Its structure is characterized by a tetracyclic protoberberine core,

which consists of a dibenzo[a,g]quinolizidine ring system.

The absolute configuration of the naturally occurring dextrorotatory enantiomer is (S) at the C-

13a chiral center. This stereochemistry is crucial for its biological activity and its role as a

substrate in various enzymatic transformations.

Key Structural Features:

Core Skeleton: Protoberberine (5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine).

Substitution Pattern: Two hydroxyl groups at positions C-2 and C-9, and two methoxy groups

at C-3 and C-10.
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Chirality: A single stereocenter at the C-13a position, with the (+)-enantiomer having the (S)

configuration.

Table 1: Compound Identification

Identifier Value

IUPAC Name

(13aS)-3,10-dimethoxy-6,8,13,13a-
tetrahydro-5H-isoquinolino[2,1-
b]isoquinoline-2,9-diol[2]

Systematic Name
(13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-

6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1]

Common Synonyms
(+)-Scoulerine, (S)-Scoulerine, (-)-Scoulerine, l-

Scoulerine, Discretamine, Aequaline[3][4]

CAS Number 6451-73-6[2]

Molecular Formula C₁₉H₂₁NO₄[2]

Molecular Weight 327.38 g/mol [1]

| InChI Key | KNWVMRVOBAFFMH-HNNXBMFYSA-N[2] |

*Note: The synonyms (-)-Scoulerine and l-Scoulerine are historical and can be misleading, as

the compound is dextrorotatory. The (S)-configuration is the correct stereochemical descriptor.

Physicochemical Properties
The physicochemical properties of (+)-Scoulerine are fundamental to its isolation,

characterization, and pharmacokinetic behavior. While extensive experimental data is not

available in all public literature, a combination of reported observations and validated

computational predictions provides a detailed profile.

Table 2: Physicochemical Data for (+)-Scoulerine
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Property Value Source

Melting Point Not Available
Experimental data not
found in cited literature.[5]

Boiling Point Not Available
Experimental data not found in

cited literature.

Optical Rotation ([α]D) Not Available
Experimental data not found in

cited literature.[5]

Water Solubility 0.25 g/L (Predicted) ALOGPS[6]

Practically Insoluble

(Qualitative)
FooDB[5]

Organic Solvent Solubility
Slightly Soluble in Chloroform

& Methanol
Cayman Chemical[3]

logP (Octanol-Water Partition

Coefficient)
2.26 (Predicted) ALOGPS[6]

2.86 (Predicted) ChemAxon[6]

pKa (Strongest Acidic -

Phenolic OH)
9.18 (Predicted) ChemAxon[6]

pKa (Strongest Basic - Tertiary

Amine)
6.21 (Predicted) ChemAxon[6]

Polar Surface Area 62.16 Å² (Predicted) ChemAxon[6]

Hydrogen Bond Donors 2 ChemAxon[6]

| Hydrogen Bond Acceptors | 5 | ChemAxon[6] |

Methodologies and Experimental Protocols
This section details the experimental protocols for the synthesis and characterization of (+)-
Scoulerine.
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A highly efficient method for producing enantiomerically pure (+)-Scoulerine involves a

chemoenzymatic approach. This process starts with the chemical synthesis of racemic

reticuline, which is then subjected to a kinetic resolution catalyzed by the Berberine Bridge

Enzyme (BBE).[7]

Protocol Summary:

Racemic Substrate Synthesis: Racemic (±)-reticuline is synthesized via a multi-step chemical

pathway, typically involving a Bischler–Napieralski cyclization or a C1-alkylation approach.

Enzymatic Reaction Setup: The kinetic resolution is performed in a biphasic system to

accommodate the substrate's solubility.

Reaction Mixture: A toluene/buffer (70:30) mixture is prepared.

Enzymes: Berberine Bridge Enzyme (BBE) is added at a concentration of 1 g/L, along with

catalase (5 g/L) to manage the hydrogen peroxide byproduct.

Substrate: Racemic reticuline is added at a concentration of 20 g/L.

Reaction Conditions: The mixture is incubated, typically for 24 hours, allowing the BBE to

selectively convert the (S)-reticuline enantiomer into (+)-Scoulerine. The (R)-reticuline

remains largely unreacted.

Product Isolation:

The reaction is quenched, and the organic and aqueous phases are separated.

(+)-Scoulerine is extracted from the appropriate phase.

Purification is achieved using flash chromatography on a silica column.

Analysis: The enantiomeric excess (ee) of the resulting (+)-Scoulerine and the remaining

(R)-reticuline is determined by High-Performance Liquid Chromatography (HPLC) on a chiral

stationary phase.[7]
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Caption: Workflow for the chemoenzymatic synthesis of (+)-Scoulerine.

While specific experimental reports for (+)-Scoulerine are scarce, the following are standard

methodologies for determining key properties of alkaloids.

Melting Point Determination: A calibrated digital melting point apparatus would be used. A

small, powdered sample of purified (+)-Scoulerine is packed into a capillary tube. The

temperature is ramped quickly to find an approximate range, followed by a slow ramp (1-2

°C/min) near the melting point to determine the precise range from the onset of melting to

complete liquefaction.

Optical Rotation Measurement: The specific rotation would be measured using a polarimeter.

A solution of (+)-Scoulerine of known concentration (c, in g/mL) is prepared in a suitable

solvent (e.g., methanol or chloroform). The solution is placed in a sample tube of a known
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path length (l, in decimeters). The observed rotation (α) is measured at a specific

temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm). The specific

rotation is calculated as: [α]Tλ = α / (l * c).[8][9]

pKa Determination by Potentiometric Titration: A solution of (+)-Scoulerine is prepared in a

co-solvent system (e.g., water/methanol) to ensure solubility. The solution is acidified to a

low pH (~2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is

then titrated into the solution in small increments. The pH is recorded after each addition

using a calibrated pH meter. The pKa values are determined from the inflection points of the

resulting titration curve, corresponding to the half-equivalence points for the protonated

amine and the phenolic hydroxyl groups.

Solubility Determination: The equilibrium solubility can be determined by adding an excess

amount of solid (+)-Scoulerine to a known volume of the solvent of interest (e.g., water,

buffer at a specific pH, organic solvents). The mixture is agitated at a constant temperature

until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the

concentration of (+)-Scoulerine in the clear supernatant is quantified using a validated

analytical method, such as HPLC or UV-Vis spectroscopy.

Biosynthesis and Biological Significance
(+)-Scoulerine is a central branch-point intermediate in the biosynthesis of a wide array of

protoberberine and related benzylisoquinoline alkaloids.[1] Its formation is a critical,

stereospecific step that dictates the downstream metabolic pathways.

The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of

steps to (S)-reticuline. The key transformation is the conversion of (S)-reticuline into (+)-
Scoulerine, a reaction catalyzed by the flavin-dependent Berberine Bridge Enzyme (BBE).[10]

This enzyme forms the characteristic C-8 to N "berberine bridge" via an oxidative C-C bond

formation, converting the benzylisoquinoline skeleton into the tetracyclic protoberberine

framework.

From (+)-Scoulerine, the pathways diverge to produce numerous pharmacologically important

alkaloids, including:

Berberine: An antimicrobial and metabolic regulator.
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Noscapine: An antitussive agent with potential anticancer properties.[10]

Sanguinarine: A potent antimicrobial and anti-inflammatory agent.

(S)-Stylopine and Protopine: Precursors to other complex alkaloids.
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Caption: Biosynthetic pathway of protoberberine alkaloids from (+)-Scoulerine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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